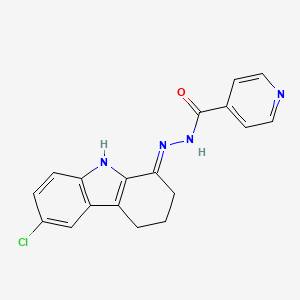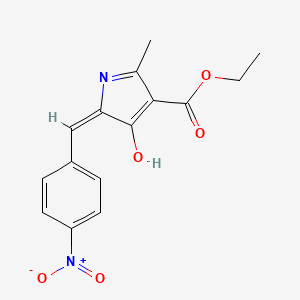![molecular formula C18H20N2O2 B604699 1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone CAS No. 1321752-63-9](/img/structure/B604699.png)
1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone is a chemical compound with the molecular formula C18H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group and a propylidene hydrazone moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone typically involves the reaction of 1-(4-hydroxyphenyl)propan-1-one with hydrazine derivatives. One common method includes the following steps:
Starting Material: 1-(4-Hydroxyphenyl)propan-1-one.
Reagent: Hydrazine hydrate or substituted hydrazines.
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, typically ranging from 4 to 8 hours.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxyphenyl derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. These interactions contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(4-Hydroxyphenyl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
4-Hydroxybenzaldehyde: Contains a hydroxyphenyl group but with an aldehyde moiety.
Uniqueness
1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone is unique due to the presence of both the hydroxyphenyl and propylidene hydrazone groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(E)-C-ethyl-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]carbonimidoyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-17(13-5-9-15(21)10-6-13)19-20-18(4-2)14-7-11-16(22)12-8-14/h5-12,21-22H,3-4H2,1-2H3/b19-17+,20-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXNALRUDYMXNR-XPWSMXQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NN=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\N=C(\C1=CC=C(C=C1)O)/CC)/C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B604617.png)

![3-amino-3-(cyclohexylamino)-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile](/img/structure/B604620.png)


![5-[(E)-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]METHYL]-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B604624.png)
![2,4,6-trichlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone](/img/structure/B604629.png)

![Ethyl (5Z)-5-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate](/img/new.no-structure.jpg)
![4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B604633.png)
![2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B604634.png)
![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B604635.png)
![2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B604636.png)
![ETHYL (7Z)-7-[(ADAMANTANE-1-CARBONYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B604637.png)
